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molecular formula C13H21N B8513046 N-hexyl-2-methylaniline

N-hexyl-2-methylaniline

Cat. No. B8513046
M. Wt: 191.31 g/mol
InChI Key: UYZLKJAXJYIOOM-UHFFFAOYSA-N
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Patent
US07858784B2

Procedure details

Following general procedure D, a mixture of 2-chlorotoluene (1.17 mL, 10 mmol), hexylamine (1.82 mL, 14 mmol), NaOt-Bu (1.15 g, 12 mmol), 10 (4 mg, 0.05 mol %), 1 (2.5 mg, 0.05 mol %), and Bu2O (3 mL) was heated to 85° C. for 1 h. The crude product was purified via the Biotage SP4 (silica-packed 50 g snap; 0-50% EtOAc/hexanes) to provide the title compound as a clear oil (1.732 g, 91%). 1H NMR (300 MHz, CDCl3) δ: 7.33 (t, J=7.5 Hz, 1H), 7.25 (d, J=7.5 Hz, 1H), 6.83 (m, 2H), 3.61 (s, 1H), 3.33 (t, J=7.0 Hz, 2H), 2.32 (s, 3H), 1.85 (septet, J=7.0 Hz, 2H), 1.58 (m, 6H), 1.14 (t, J=7.0 Hz, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ: 146.8, 130.4, 127.6, 122.0, 117.0, 110.0, 44.4, 32.2, 30.0, 27.4, 23.2, 17.9, 14.5 ppm. IR (neat, cm−1): 3430, 2956, 2924, 2856, 1607, 1514, 1473, 1317, 1260, 745. Anal. Calcd. for C13H21N: C, 81.61; H, 11.06. Found: C, 81.81; H, 11.02.
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[CH2:9]([NH2:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].CC([O-])(C)C.[Na+].O(CCCC)CCCC>>[CH2:9]([NH:15][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
1.17 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Name
Quantity
1.82 mL
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
1.15 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
O(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified via the Biotage SP4 (silica-packed 50 g snap; 0-50% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.732 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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